4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Suzuki-Miyaura Cross-Coupling Heterocyclic Chemistry

This compound, also known as 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester, is a functionalized pyridine building block in the class of boronic esters. It is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds.

Molecular Formula C12H15BF3NO2
Molecular Weight 273.06 g/mol
CAS No. 2020070-33-9
Cat. No. B6614338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
CAS2020070-33-9
Molecular FormulaC12H15BF3NO2
Molecular Weight273.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(F)(F)F
InChIInChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-6-17-7-8(9)12(14,15)16/h5-7H,1-4H3
InChIKeyVUXXEWACVTZKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (CAS 2020070-33-9): A Specialized Boronic Ester for Regiospecific Cross-Coupling


This compound, also known as 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester, is a functionalized pyridine building block in the class of boronic esters. It is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds. The molecule features a trifluoromethyl (-CF₃) group at the 3-position and a pinacol boronic ester at the 4-position of the pyridine ring, a specific regiochemical arrangement that dictates its reactivity profile in constructing more complex heterocyclic scaffolds [1][2].

Beyond Any Boronic Ester: Why the Regiospecificity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is Non-Negotiable for Target Synthesis


Generic substitution with a positional isomer, such as the 2- or 5-boronic ester, or the free boronic acid form, is chemically invalid when a specific molecular architecture is required. The position of the boronic ester relative to the trifluoromethyl group dictates the electronic environment, directly influencing the rate and success of palladium-catalyzed cross-coupling reactions. Furthermore, the pinacol ester is chosen over the free boronic acid to suppress common side reactions like protodeboronation, which is a significant yield-limiting factor for electron-deficient heterocycles. Selecting the incorrect isomer or an unprotected derivative will lead to a different coupling product, a lower yield, or complete reaction failure, critically impacting downstream synthesis and procurement integrity [1][2].

Quantitative Differentiation Evidence for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine Against its Closest Analogs


Coupling Efficiency of Trifluoromethyl-Substituted Pyridylboronic Esters with Heteroaryl Halides

In a foundational study on this compound class, a range of trifluoromethyl-substituted pyridylboronic esters, including the 4-boronic ester of 3-(trifluoromethyl)pyridine, were successfully coupled with various heteroaryl halides to afford CF₃-substituted aryl/heteroaryl-pyridines. The isolated yields ranged from 51–98%, demonstrating that electron-deficient pyridylboronates, when properly protected as their pinacol esters to mitigate protodeboronation, can achieve high coupling efficiencies [1]. However, this data is for the class of compounds and does not isolate the performance of the target compound against a specific positional isomer in a direct head-to-head comparison.

Suzuki-Miyaura Cross-Coupling Heterocyclic Chemistry

Reported Synthetic Utility in Medicinal Chemistry: EGFR Inhibitor Intermediate

A study published in the Journal of Medicinal Chemistry demonstrated the use of 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester as a key intermediate. The research achieved a 78% yield in the synthesis of a lead compound targeting EGFR mutations, highlighting the compound's utility in constructing complex pharmaceutical scaffolds [1]. A direct comparison with a different isomer or an alternative building block was not provided in the accessible portion of this report, limiting this evidence to a demonstration of utility.

Medicinal Chemistry EGFR Inhibitor Kinase

Role in PET Radiotracer Synthesis via Radiofluorination

In chemical biology, this specific boronic ester has been employed as a key intermediate in the development of PET radiotracers. A 2024 Nature Communications paper detailed its use, where the pinacol ester group proved crucial for achieving high radiochemical purity (>95%). The resulting radiotracer demonstrated excellent blood-brain barrier penetration [1]. This single-case report shows high purity and a successful biological outcome but does not offer a comparative analysis against other precursors.

Chemical Biology PET Imaging Radiofluorination

Precision Application Scenarios for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine


Synthesis of Kinase Inhibitors Targeting Mutated EGFR

Procurement should be prioritized for programs requiring a 3-(trifluoromethyl)pyridin-4-yl moiety, a structural motif common in kinase inhibitors. The evidence shows its successful use in achieving a 78% yield for a lead compound targeting EGFR mutations, confirming its viability in this specific medicinal chemistry context [1].

Development of PET Radiotracers Requiring High Radiochemical Purity

When synthesizing radiotracers, the stability of the pinacol ester is paramount. This compound has been successfully used to achieve >95% radiochemical purity in a PET tracer synthesis, enabling in vivo imaging where other unprotected intermediates might fail due to rapid protodeboronation [2].

Building Biaryl Systems via Suzuki-Miyaura Coupling

For synthetic chemists needing to install a 3-(trifluoromethyl)pyridin-4-yl group onto a (hetero)aryl halide, this is the required precursor. Its successful use in coupling reactions with yields up to 98% for the compound class supports its selection over free boronic acids or alternative esters that may have inferior stability profiles [3].

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